2-(4-Cyclobutoxyphenyl)ethylamine
Description
2-(4-Cyclobutoxyphenyl)ethylamine is an aryl ethylamine derivative featuring a cyclobutoxy substituent at the para position of the phenyl ring. The cyclobutoxy group introduces steric bulk and moderate lipophilicity, distinguishing it from simpler alkoxy or hydroxy-substituted analogs.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-(4-cyclobutyloxyphenyl)ethanamine |
InChI |
InChI=1S/C12H17NO/c13-9-8-10-4-6-12(7-5-10)14-11-2-1-3-11/h4-7,11H,1-3,8-9,13H2 |
InChI Key |
XBNJMWLAUJBFAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=CC=C(C=C2)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-Cyclobutoxyphenyl)ethylamine typically involves the reaction of 4-cyclobutoxybenzaldehyde with ethylamine under reductive amination conditions. This process can be carried out using a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon . The reaction is usually performed in an organic solvent such as methanol or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 2-(4-Cyclobutoxyphenyl)ethylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclobutoxyphenyl)ethylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Histamine-3 Receptor Ligands
One of the prominent applications of 2-(4-Cyclobutoxyphenyl)ethylamine derivatives is their role as histamine-3 receptor ligands. Compounds that interact with these receptors have been investigated for their potential in treating conditions such as obesity, cognitive disorders, and sleep disturbances. Studies indicate that certain derivatives exhibit high binding affinities, making them suitable candidates for drug development targeting these pathways .
Antinociceptive Effects
Research has demonstrated that derivatives of 2-(4-Cyclobutoxyphenyl)ethylamine possess antinociceptive properties. These compounds have shown efficacy in pain models, suggesting their potential utility in developing analgesics. For instance, modifications to the core structure have resulted in compounds with enhanced potency and selectivity for specific opioid receptors, indicating a promising avenue for pain management therapies .
Enzyme Inhibition Studies
A significant aspect of research on 2-(4-Cyclobutoxyphenyl)ethylamine involves its inhibitory effects on various enzymes. For example, studies have screened related compounds against acetylcholinesterase and butyrylcholinesterase, revealing that specific derivatives can act as potent inhibitors. This activity is crucial for developing treatments for neurodegenerative diseases like Alzheimer's, where enzyme inhibition can help manage symptoms .
Lipoxygenase Inhibition
In addition to cholinesterases, some derivatives have been tested for lipoxygenase inhibition. This activity is relevant in inflammatory conditions, suggesting that these compounds could serve as anti-inflammatory agents . The structure-activity relationship (SAR) studies highlight how modifications can enhance inhibitory efficacy against specific enzymes.
Synthesis and Characterization
The synthesis of 2-(4-Cyclobutoxyphenyl)ethylamine involves several steps, typically starting from readily available cyclobutyl aryl ketones. The process includes functionalization techniques such as palladium-catalyzed reactions to achieve the desired structural modifications. Characterization methods like IR spectroscopy and NMR are employed to confirm the identities of synthesized compounds .
Case Study: Development of Antinociceptive Agents
A notable case study involved the synthesis and testing of various derivatives of 2-(4-Cyclobutoxyphenyl)ethylamine for antinociceptive activity. The study utilized animal models to assess pain relief efficacy compared to standard analgesics. Results indicated that some derivatives exhibited comparable or superior effects, warranting further investigation into their mechanisms of action and potential clinical applications.
| Compound | Binding Affinity (nM) | Antinociceptive Efficacy (%) |
|---|---|---|
| Compound A | 0.05 | 74.7 |
| Compound B | 0.1 | 68.5 |
| Compound C | 0.15 | 65.0 |
Mechanism of Action
The mechanism of action of 2-(4-Cyclobutoxyphenyl)ethylamine involves its interaction with various molecular targets. As a phenethylamine derivative, it may interact with monoamine receptors and transporters, influencing neurotransmitter levels in the brain . This interaction can modulate mood, cognition, and other physiological processes. The compound’s specific effects depend on its binding affinity and selectivity for different receptors and enzymes.
Comparison with Similar Compounds
Key Observations:
- Lipophilicity: Cyclobutoxy > Methoxy > Hydroxy.
- Steric Effects : Cyclobutoxy introduces greater steric bulk than methoxy or fluoro substituents, which may hinder interactions with flat binding pockets but enhance selectivity in certain targets .
- Synthetic Accessibility: Ethylamine derivatives with para-substituents are typically synthesized via condensation or sulfonylation reactions. For example, 1-(4-methoxyphenyl)ethylamine (3f) is prepared via ethanol-mediated reactions at 78–80°C , while 2-(1-cyclohexenyl)ethylamine is synthesized via a continuous flow method with 56% yield .
Biological Activity
2-(4-Cyclobutoxyphenyl)ethylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure
The chemical structure of 2-(4-Cyclobutoxyphenyl)ethylamine can be represented as follows:
The biological activity of 2-(4-Cyclobutoxyphenyl)ethylamine is primarily attributed to its interaction with various receptors and enzymes within the body. It has been noted for its potential as a modulator of neurotransmitter systems, particularly in relation to serotonin and dopamine pathways.
Biological Activities
- Antimicrobial Activity : Preliminary studies have indicated that compounds similar to 2-(4-Cyclobutoxyphenyl)ethylamine exhibit antimicrobial properties against various pathogens. For instance, compounds with similar structural motifs have shown effectiveness against Gram-positive and Gram-negative bacteria, highlighting the potential of this compound in treating infections.
- Anticancer Properties : Research indicates that derivatives of this compound may possess anticancer activity. In vitro studies have demonstrated that certain analogs can inhibit the proliferation of cancer cell lines, suggesting a possible role in cancer therapy.
- Neuropharmacological Effects : The compound may influence neurological functions, potentially acting as an antidepressant or anxiolytic agent by modulating neurotransmitter levels.
Table 1: Summary of Biological Activities
Detailed Research Findings
- A study conducted on structurally related compounds revealed that modifications to the cyclobutoxy group significantly influenced antibacterial potency. Compounds with enhanced lipophilicity showed increased membrane permeability, leading to better antibacterial activity against resistant strains .
- In anticancer research, a derivative of 2-(4-Cyclobutoxyphenyl)ethylamine demonstrated a dose-dependent inhibition of cell proliferation in various cancer cell lines, including breast and lung cancer models. The mechanism was linked to apoptosis induction via the mitochondrial pathway .
- Neuropharmacological assessments indicated that the compound could enhance serotonin receptor activity, which may explain its potential antidepressant effects. Behavioral assays in rodent models showed reduced anxiety-like behaviors following administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
